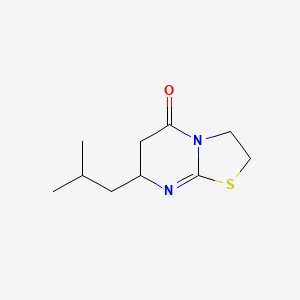
2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1,3-dimethyl-6-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1,3-dimethyl-6-thioxo- is a heterocyclic compound that belongs to the class of fused pyrimido-triazines. This compound is known for its unique structural features, which include a fused ring system combining pyrimidine and triazine moieties. The presence of amino, methyl, and thioxo groups further enhances its chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1,3-dimethyl-6-thioxo- typically involves the cyclization of pyrimidinylthioureas with appropriate aldehydes. One efficient method includes the reaction of 4-oxopyrimidin-2-ylthioureas with arylaldehydes, leading to the formation of the desired compound . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1,3-dimethyl-6-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the thioxo group, leading to the formation of thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and functional materials.
Mécanisme D'action
The mechanism of action of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1,3-dimethyl-6-thioxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido(1,2-a)(1,3,5)triazin-6-ones: These compounds share a similar fused ring system and exhibit comparable biological activities, such as antibacterial and anticancer properties.
Pyridazino(3’,4’5,6)(1,2,4)triazino(4,3-b)(1,3,4)thiadiazine derivatives: These compounds also contain fused heterocyclic systems and have been studied for their antitumor and antimicrobial activities.
Uniqueness
The uniqueness of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-1,3-dimethyl-6-thioxo- lies in its specific combination of functional groups and fused ring system, which confer distinct chemical reactivity and biological activities
Propriétés
Numéro CAS |
119294-00-7 |
|---|---|
Formule moléculaire |
C8H9N5OS |
Poids moléculaire |
223.26 g/mol |
Nom IUPAC |
8-amino-1,3-dimethyl-6-sulfanylidenepyrimido[1,6-b][1,2,4]triazin-2-one |
InChI |
InChI=1S/C8H9N5OS/c1-4-7(14)12(2)6-3-5(9)10-8(15)13(6)11-4/h3H,1-2H3,(H2,9,10,15) |
Clé InChI |
CBUVFOCREGNPAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CC(=NC2=S)N)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy-](/img/structure/B12766934.png)






